N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound that features a thiadiazole ring, a tetrazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Formation of the Tetrazole Ring: This often involves the reaction of nitriles with azide sources under acidic or basic conditions.
Coupling Reactions: The thiadiazole and tetrazole intermediates can be coupled using various reagents to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with thiadiazole and tetrazole rings are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects. They could be candidates for drug development targeting specific diseases or conditions.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole and tetrazole rings could play a crucial role in binding to the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Uniqueness
The uniqueness of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS2/c1-4-12-17-18-14(25-12)16-13(23)10(3)24-15-19-20-21-22(15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,16,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVMZSJVNRUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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